molecular formula C26H34N2O12 B12318007 4-Methylumbelliferyl 4-Deoxy--D-chitobioseDiscontinued

4-Methylumbelliferyl 4-Deoxy--D-chitobioseDiscontinued

Cat. No.: B12318007
M. Wt: 566.6 g/mol
InChI Key: NQRTVUOPTVJKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is a chemical compound known for its utility in organic synthesis. It is often used as a fluorogenic substrate in various biochemical assays. The compound is characterized by its off-white crystalline solid form and is recognized for its role in the study of enzymatic activities, particularly those involving chitinase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued typically involves the glycosylation of 4-methylumbelliferone with a suitable donor molecule. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the glycosylation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high purity and yield. The production process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of chitinase and other related enzymes.

    Biology: Employed in the study of biological processes involving chitin and its derivatives.

    Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.

    Industry: Applied in the production of various biochemical products and in quality control processes.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued involves its interaction with specific enzymes, such as chitinase. The compound acts as a substrate, and upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include the active site of the enzyme and the catalytic residues that facilitate the cleavage of the glycosidic bond.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside
  • 4-Methylumbelliferyl β-D-cellobioside
  • 4-Methylumbelliferyl β-D-mannopyranoside

Uniqueness

4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is unique due to its specific structure and the type of enzymatic reactions it undergoes. Unlike other similar compounds, it is particularly useful in studying the activity of chitinase and related enzymes. Its ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical assays.

Properties

Molecular Formula

C26H34N2O12

Molecular Weight

566.6 g/mol

IUPAC Name

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

NQRTVUOPTVJKEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.